molecular formula C20H23N3O5 B2396363 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide CAS No. 391877-71-7

3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide

Cat. No.: B2396363
CAS No.: 391877-71-7
M. Wt: 385.42
InChI Key: VCOBZJKMIKLFJJ-SSDVNMTOSA-N
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Description

3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a hydrazone derivative characterized by a benzamide core linked to a 3,4,5-trimethoxybenzylidene hydrazine moiety. Hydrazones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s structure features a methyl substituent on the benzamide ring and a trimethoxybenzylidene group, which may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

3-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13-6-5-7-15(8-13)20(25)21-12-18(24)23-22-11-14-9-16(26-2)19(28-4)17(10-14)27-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOBZJKMIKLFJJ-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by acylation with 3-methylbenzoyl chloride . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require refluxing to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the hydrazine class, including those similar to 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Cholinesterase Inhibition
The compound's structural features suggest potential activity as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic function. Preliminary studies indicate that related compounds have shown effective inhibition of acetylcholinesterase with IC50 values comparable to established drugs .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial efficacy against a range of pathogens. These studies often report significant antibacterial and antifungal activities, with some derivatives outperforming standard antibiotics in terms of minimum inhibitory concentration (MIC) . The presence of methoxy groups in the benzylidene moiety has been linked to enhanced antimicrobial activity.

Synthetic Applications

Building Blocks in Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new derivatives with tailored biological activities. The hydrazone linkage is particularly useful for synthesizing more complex molecules through condensation reactions with aldehydes or ketones .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluation of hydrazine derivativesShowed significant cytotoxicity against MCF-7 and HCT116 cancer cell lines with IC50 values < 10 µM .
Cholinesterase Inhibition StudyEffectiveness against Alzheimer's targetsIdentified as a potent inhibitor with IC50 values comparable to donepezil .
Antimicrobial ScreeningBroad-spectrum activity assessmentDemonstrated MIC values lower than standard antibiotics like ketoconazole .

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Ethoxy Substitution (4-Ethoxy Analogs)
  • Example: 4-Ethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide (CAS: 769142-47-4) Structural Difference: Ethoxy group replaces the methyl substituent on the benzamide ring.
Halogen Substitutions
  • Example : 2-Iodo-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide (CID: 9689080)
    • Structural Difference : Iodine atom at the ortho position of the benzamide ring.
    • Impact : Halogens enhance lipophilicity and molecular weight, which may improve membrane permeability but reduce bioavailability .

Modifications in the Hydrazine-Linked Core

Sulfonamide Derivatives
  • Example: 4-((2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)amino)benzenesulfonamide (6i) Structural Difference: Incorporation of a sulfonamide group instead of benzamide. Impact: Sulfonamide groups are known for carbonic anhydrase inhibition, suggesting this analog may target enzymatic pathways distinct from the parent compound .
Heterocyclic Additions
  • Example: 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) Structural Difference: Thiazolidinone ring fused to the hydrazine core.

Functional Group Replacements

Hydroxy vs. Methoxy Groups
  • Example : (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide
    • Structural Difference : Hydroxyl group replaces one methoxy group on the benzylidene ring.
    • Impact : Hydroxyl groups enable hydrogen bonding, improving solubility but possibly reducing metabolic stability compared to methoxy groups .

Melting Points and Yields

Compound Melting Point (°C) Yield (%)
Target Compound (Theoretical) N/A N/A
4-Ethoxy analog (769142-47-4) Not reported Not reported
Sulfonamide derivative (6i) 250–253 80
Thiazolidinone derivative (22) 158–217 80–89
  • Analysis : Higher melting points (e.g., 250–253°C for 6i) suggest strong crystalline packing, beneficial for formulation. Yields for analogs typically range from 80–89%, indicating efficient synthetic routes .

Biological Activity

3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 325.47 g/mol
  • IUPAC Name : this compound

The presence of a hydrazine moiety and methoxy groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is hypothesized to follow similar pathways due to structural similarities.

Neuroprotective Effects

Studies on related hydrazone derivatives have demonstrated neuroprotective effects against oxidative stress and neuroinflammation. These effects are attributed to the ability of such compounds to modulate signaling pathways involved in neuronal survival. The potential neuroprotective activity of this compound could be investigated further in models of neurodegenerative diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as proteases and kinases.
  • Modulation of Apoptotic Pathways : The presence of hydrazine groups may influence apoptotic signaling pathways, promoting cell death in malignant cells while protecting normal cells.
  • Antioxidant Activity : Methoxy groups are known for their antioxidant properties, potentially contributing to the compound's protective effects against oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerInhibits cell proliferation
NeuroprotectiveReduces oxidative stress
Enzyme InhibitionTargets proteases

Case Studies and Research Findings

  • Anticancer Studies : A study examining benzamide derivatives found that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications like those present in this compound could enhance efficacy (Source: PMC7245055).
  • Neuroprotection Research : Investigations into hydrazone derivatives indicated significant protective effects on neuronal cells subjected to oxidative stress, with compounds showing reduced markers of apoptosis (Source: PMC7245055).

Q & A

Basic Questions

Q. What are the key synthetic steps and optimization strategies for 3-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide?

  • The synthesis typically involves:

  • Condensation reactions between a benzamide derivative and a hydrazine-containing intermediate under reflux conditions.
  • Nucleophilic substitution to introduce the 3,4,5-trimethoxybenzylidene moiety.
  • Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to maximize yield (≥30%) and purity .
    • Optimization requires monitoring reaction times (4–6 hours) and using catalysts like acetic acid to accelerate hydrazone formation .

Q. How is the purity and structural identity of the compound validated?

  • Characterization methods :

  • 1H/13C NMR to confirm proton and carbon environments (e.g., δ 11.63 ppm for amide protons, δ 60.2 ppm for methoxy carbons) .
  • HRMS for exact mass verification (e.g., observed 332.1135 vs. calculated 332.1129) .
  • HPLC (≥96% purity) and melting point determination to assess physicochemical consistency .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition (e.g., kinases, acetylcholinesterase) using fluorometric or colorimetric substrates.
  • Cell viability assays (e.g., MTT) against cancer cell lines to evaluate cytotoxicity .
    • Binding affinity studies (e.g., SPR or fluorescence polarization) to identify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodology :

  • Structural modifications : Vary methoxy groups on the benzylidene ring or substitute the benzamide core with heterocycles (e.g., thiazole) .
  • Bioactivity profiling : Test analogs against a panel of biological targets (e.g., receptors, enzymes) to identify critical substituents.
  • Computational docking : Use software like AutoDock to predict binding modes and guide synthetic priorities .

Q. How can contradictions in biological activity data between assays be resolved?

  • Strategies :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm results using complementary techniques (e.g., Western blot alongside enzymatic assays).
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies?

  • Key considerations :

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
  • Dosing regimens : Conduct pilot studies to determine maximum tolerated dose (MTD) and bioavailability.
  • Analytical methods : LC-MS/MS for plasma concentration monitoring and metabolite identification .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Approaches :

  • In silico tools : Use ADMET Predictor™ or SwissADME to forecast cytochrome P450 interactions and hepatotoxicity.
  • Metabolite simulation : Identify likely oxidation or hydrolysis sites using Schrödinger’s MetaSite .

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